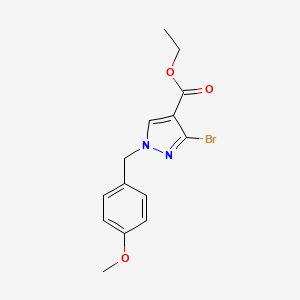
ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom, a methoxybenzyl group, and an ethyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate typically involves multi-step reactionsThe reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) for bromination and various catalysts to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Catalysts: Various catalysts are used to facilitate the formation of the pyrazole ring and other transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
科学研究应用
Ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 3-bromo-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate: Similar structure but with a methyl group instead of a methoxy group.
Ethyl 3-chloro-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.
生物活性
Ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (CAS Number: 1355249-61-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₄H₁₅BrN₂O₃
- Molecular Weight : 339.18 g/mol
- Structure : The compound features a pyrazole ring substituted with a bromo group and a methoxybenzyl moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available pyrazole derivatives. The method often includes bromination and subsequent alkylation with 4-methoxybenzyl chloride. The synthetic pathway can be summarized as follows:
- Bromination : The initial compound undergoes bromination at the 3-position of the pyrazole ring.
- Alkylation : The brominated intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base to form the final product.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
In a comparative analysis, several derivatives were tested for their IC₅₀ values against COX enzymes:
| Compound | IC₅₀ (μM) COX-1 | IC₅₀ (μM) COX-2 |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound C | TBD | TBD |
These results suggest that modifications on the pyrazole ring significantly affect anti-inflammatory activity, indicating potential for further optimization.
Anticancer Activity
Pyrazole derivatives have also been explored for anticancer properties. In vitro assays demonstrated that certain compounds exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A study involving this compound revealed promising results in inhibiting the proliferation of cancer cells, with specific emphasis on:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : Induction of apoptosis via mitochondrial pathways was observed.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural features:
- Bromo Group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Methoxybenzyl Moiety : Contributes to increased selectivity for COX enzymes and may facilitate interaction with cellular receptors.
Case Studies
Case Study 1: Anti-inflammatory Effects
In a controlled study involving carrageenan-induced paw edema in rats, the compound demonstrated significant reduction in inflammation compared to control groups treated with standard anti-inflammatory drugs like indomethacin.
Case Study 2: Anticancer Efficacy
A recent investigation into the compound's anticancer properties showed that it significantly inhibited cell growth in MCF-7 cells, with an IC₅₀ value indicating potent cytotoxicity.
属性
分子式 |
C14H15BrN2O3 |
|---|---|
分子量 |
339.18 g/mol |
IUPAC 名称 |
ethyl 3-bromo-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H15BrN2O3/c1-3-20-14(18)12-9-17(16-13(12)15)8-10-4-6-11(19-2)7-5-10/h4-7,9H,3,8H2,1-2H3 |
InChI 键 |
KNQUWFBHZBEYOY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN(N=C1Br)CC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















